molecular formula C9H12O5 B12754368 (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid CAS No. 109282-30-6

(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid

Cat. No.: B12754368
CAS No.: 109282-30-6
M. Wt: 200.19 g/mol
InChI Key: YSNMFFYDVUEGJH-REQIZBSHSA-N
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Description

(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a seven-membered ring with an oxygen atom and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired dicarboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: Unique due to its bicyclic structure and the presence of both an oxygen atom and two carboxylic acid groups.

    Meldrum’s acid: A cyclic compound with two ester groups, used in organic synthesis for its reactivity.

    Norbornene derivatives: Similar bicyclic structures but with different functional groups, used in polymer chemistry and as intermediates in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of a rigid bicyclic framework with reactive carboxylic acid groups, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

109282-30-6

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

(1R,2R,3S,4S,5S)-5-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C9H12O5/c1-3-2-4-5(8(10)11)6(9(12)13)7(3)14-4/h3-7H,2H2,1H3,(H,10,11)(H,12,13)/t3-,4+,5-,6-,7-/m0/s1

InChI Key

YSNMFFYDVUEGJH-REQIZBSHSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H]([C@H]1O2)C(=O)O)C(=O)O

Canonical SMILES

CC1CC2C(C(C1O2)C(=O)O)C(=O)O

Origin of Product

United States

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